
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide” is a compound that has been mentioned in the context of peptide research and therapeutics . It is a part of a class of compounds known as peptoids, which are α-peptide mimics where the backbone side chains attached to the α-carbon are moved to the backbone amide nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine is used as a building block in the synthesis . This building block is accessed by a convenient synthesis involving a Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide .Aplicaciones Científicas De Investigación
Reactions and Synthesis Applications
Chemical Transformations and Synthesis : Research has demonstrated various chemical reactions and synthesis processes involving compounds structurally related to "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide". For example, studies on the formation of acylamines from primary carboxamides have been documented, showcasing the chemical reactivity of similar compounds in the presence of lead tetraacetate, highlighting their utility in synthesizing new chemical entities (Acott, Beckwith, & Hassanali, 1968).
Biological Evaluation : Compounds akin to "this compound" have been synthesized and evaluated for biological activities, such as angiotensin-II receptor antagonists. These studies often focus on the synthesis of novel compounds followed by their characterization and biological evaluation to determine potential therapeutic applications (Masood et al., 2023).
Pharmacological Potential
Anthelmintic Properties : There's research on derivatives structurally related to "this compound" displaying significant anthelmintic (anti-parasitic) properties. These studies aim to explore simplified molecules based on existing drugs to discover novel anthelmintic agents, offering insights into their potential applications in treating parasitic infections (Silva et al., 2022).
Antimicrobial Activity
Antibacterial and Antifungal Activities : The exploration of new compounds, including tetrazole derivatives, for their antimicrobial properties has been a significant area of research. These studies involve the synthesis of novel molecules and their subsequent testing against various microbial strains to evaluate their potential as new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Environmental and Agricultural Applications
Sustained Release in Agriculture : Research into polymeric and solid lipid nanoparticles for the sustained release of agrochemicals has implications for compounds like "this compound". These studies focus on developing carrier systems for agrochemicals to improve their delivery, reduce environmental impact, and increase efficacy (Campos et al., 2015).
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFVPAVLLHXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)
![2-[(Pyridin-4-yl)methoxy]pyrimidine](/img/structure/B2475879.png)
![4-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2475881.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
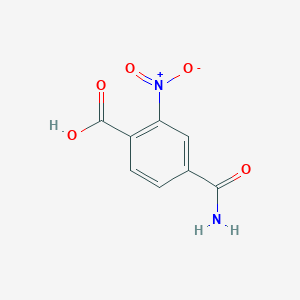
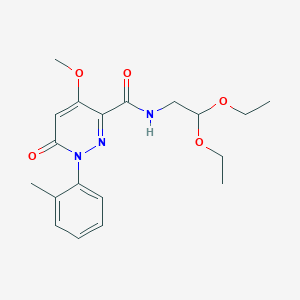
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
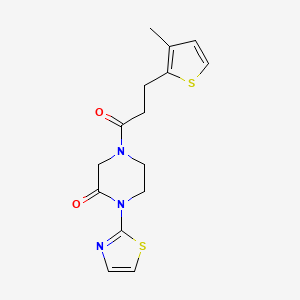
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
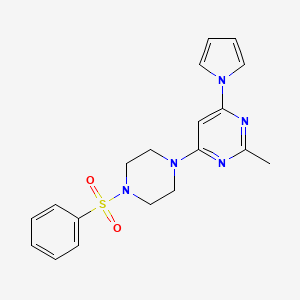
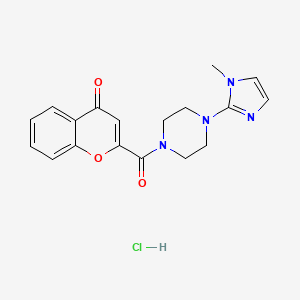
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)